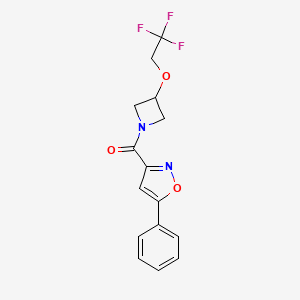

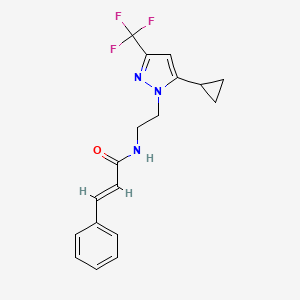

![molecular formula C14H13N3OS B2701367 4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine CAS No. 478045-24-8](/img/structure/B2701367.png)

4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidine derivatives, which includes compounds similar to “4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine”, has been extensively studied . Pyrimidines can be synthesized through various methods, including condensation and dehydrogenation steps . An oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol has been reported as an efficient, facile, and eco-friendly synthesis of pyrimidine derivatives .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- The synthesis of various heterocycles, including 4-mercaptopyrimidines and isothiazolo[5,4-d]pyrimidine derivatives, has been achieved using reactions involving active methylene compounds (Shibuya, 1984).

- Novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of thymidylate synthase, showing promise as antitumor and antibacterial agents (Gangjee et al., 1996); (Gangjee et al., 1997).

Chemical Properties and Crystal Structures

- The study of crystal structures of pyrimethaminium benzenesulfonate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate highlighted the importance of hydrogen-bonded bimolecular ring motifs in pyrimidine rings (Balasubramani et al., 2007).

- Research on the tautomerism, twinning, and disorder in pyrimidinium salts provided insights into the molecular recognition processes involving hydrogen bonding in aminopyrimidines (Rajam et al., 2017).

Antimicrobial Applications

- Novel heterocyclic compounds containing a sulfonamido moiety, synthesized from active methylene compounds, showed high antibacterial activity (Azab et al., 2013).

- Pyrimidine tetrazole derivatives were synthesized and assessed for antibacterial and antifungal activity, revealing significant efficacy against various bacteria (Bhoge et al., 2021).

Antiviral and Anticancer Research

- Nonannulated tetrazolylpyrimidines showed moderate in vitro activity against the H1N1 subtype of influenza A virus, highlighting their potential in antiviral research (Ostrovskii et al., 2021).

- The synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial properties (Bassyouni & Fathalla, 2013).

Miscellaneous Applications

- The design, synthesis, and biological evaluation of pyrimidine‐containing 4H‐chromen‐4‐one derivatives indicated significant antibacterial activities against various pathogens, offering potential in the development of new agrochemicals (Su et al., 2020).

Mecanismo De Acción

While the specific mechanism of action for “4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine” is not mentioned in the literature, pyrimidine derivatives have been found to exhibit a range of pharmacological effects . For instance, they have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Direcciones Futuras

The future directions for research on “4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and biological activity. For instance, the development of new pyrimidines as anti-inflammatory agents has been suggested . Additionally, the potential of pyrimidine derivatives as protein kinase inhibitors for cancer treatment has been highlighted .

Propiedades

IUPAC Name |

4-(2,4-dimethylphenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-8-4-5-11(9(2)6-8)19-14-12-10(3)17-18-13(12)15-7-16-14/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWABFRIRCLTCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=NC=NC3=C2C(=NO3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301322537 | |

| Record name | 4-(2,4-dimethylphenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820436 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478045-24-8 | |

| Record name | 4-(2,4-dimethylphenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

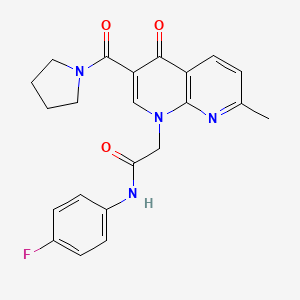

![4-(dimethylsulfamoyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2701284.png)

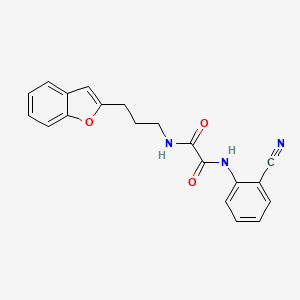

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2701285.png)

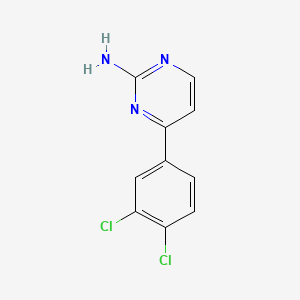

![8-chloro-N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2701287.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2701295.png)

![2-(2-oxo-2-(piperidin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2701298.png)

![N-(2,4-dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2701300.png)

![4-[1-[2-(2-methoxyethylamino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2701304.png)

![3-methoxy-1-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2701305.png)